dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps and specific reaction conditions. One of the synthetic routes includes the reaction of 2-(fluorobenzoyl)cyclohexane-1,3-diones with hydroxylamine in methanol at room temperature, leading to the formation of intermediate compounds . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, triethylamine, and acetone cyanohydrin . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine leads to the formation of 6,7-dihydro-1,2-benzisoxazol-4(5H)-ones .
Scientific Research Applications
4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In industry, it can be used in the production of advanced materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the fluorobenzoyl group can interact with enzymes and receptors, leading to changes in their activity . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups and structural features. Similar compounds include fluorine-containing 6,7-dihydrobenzisoxazolones and 2-(fluorobenzoyl)cyclohexane-1,3-diones . These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C26H22FNO5S3 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3-fluorobenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22FNO5S3/c1-13-9-10-16-17(11-13)28(22(29)14-7-6-8-15(27)12-14)26(2,3)21(34)18(16)25-35-19(23(30)32-4)20(36-25)24(31)33-5/h6-12H,1-5H3 |
InChI Key |
AQYOEJQRKMPJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC(=CC=C4)F)(C)C |
Origin of Product |
United States |
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